molecular formula C16H18N2O5S2 B2748583 Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate CAS No. 881796-63-0

Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate

Cat. No.: B2748583
CAS No.: 881796-63-0
M. Wt: 382.45
InChI Key: QHEPUNFODKHPHJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate (hereafter referred to as Compound 15a) is a thiazole-based derivative synthesized via amide coupling between ethyl 2-(2-aminothiazol-4-yl)acetate and 3-(phenylsulfonyl)propanoic acid. The reaction yields 54% after purification via column chromatography using dichloromethane/ethyl acetate gradients . Its structural characterization includes:

  • 1H NMR (600 MHz, CDCl3): Resonances at δ 7.85–7.83 (m, 2H, aromatic), 7.65–7.60 (m, 3H, aromatic), 4.20 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.78 (s, 2H, CH2COO), and 3.15 (t, J = 6.8 Hz, 2H, SO2CH2) .
  • 13C NMR (151 MHz, CDCl3): Key signals at δ 170.5 (C=O ester), 166.2 (C=O amide), 139.1 (aromatic C-SO2), and 61.4 (OCH2CH3) .

Properties

IUPAC Name

ethyl 2-[2-[3-(benzenesulfonyl)propanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-2-23-15(20)10-12-11-24-16(17-12)18-14(19)8-9-25(21,22)13-6-4-3-5-7-13/h3-7,11H,2,8-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEPUNFODKHPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a phenylsulfonyl chloride reacts with an amine group.

    Amidation: The propanamido group is formed by reacting a suitable acid chloride with an amine.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenylsulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The thiazole ring is known for its biological activity, and the phenylsulfonyl group can enhance the compound’s ability to interact with biological targets.

Industry

The compound can be used in the development of agrochemicals and dyes. Its structural features make it suitable for creating compounds with specific properties required in these industries.

Mechanism of Action

The biological activity of Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate is primarily due to its ability to interact with enzymes and receptors in the body. The thiazole ring can mimic natural substrates of enzymes, allowing the compound to inhibit or activate specific biochemical pathways. The phenylsulfonyl group can enhance binding affinity to protein targets, increasing the compound’s potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Several analogues share the thiazole-acetate core but differ in substituents, influencing physicochemical and biological properties. Key examples include:

Key Observations:

Synthetic Efficiency: Compound 15a’s yield (54%) is significantly lower than ureido-piperazinyl derivatives (10d–10f, 89–93% yields) . This suggests steric hindrance or reduced reactivity of the phenylsulfonyl group during amide coupling compared to urea-forming reactions.

Spectral and Structural Differences :

  • The phenylsulfonyl group in 15a introduces strong electron-withdrawing effects, as evidenced by downfield shifts in NMR (e.g., δ 7.85–7.83 for aromatic protons adjacent to SO2) .
  • Ureido-piperazinyl analogues (10d–10f) exhibit higher molecular weights (~513–547 g/mol) due to bulkier substituents, which may limit membrane permeability compared to 15a .

Functional Group Impact :

  • Compound 20a replaces the sulfonyl group with a sulfonamido (-SO2NH-) moiety, altering hydrogen-bonding capacity. This modification could enhance solubility but reduce electrophilicity relative to 15a .

Biological Activity

Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications, supported by data tables and case studies from diverse sources.

Chemical Structure and Synthesis

This compound is characterized by its thiazole and sulfonamide moieties, which are known to enhance biological activity. The synthesis typically involves the reaction of thiazole derivatives with phenylsulfonyl compounds, followed by acylation to form the ester.

Synthetic Route

  • Starting Materials : Thiazole, phenylsulfonyl chloride, and ethyl acetate.
  • Reagents : Base (e.g., triethylamine), solvents (e.g., DMF).
  • Reaction Conditions : Typically carried out under reflux conditions for several hours.

The overall reaction can be summarized as follows:

Thiazole+Phenylsulfonyl chloride+Ethyl acetateEthyl 2 2 3 phenylsulfonyl propanamido thiazol 4 yl acetate\text{Thiazole}+\text{Phenylsulfonyl chloride}+\text{Ethyl acetate}\rightarrow \text{Ethyl 2 2 3 phenylsulfonyl propanamido thiazol 4 yl acetate}

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting superior efficacy.

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus1050
Escherichia coli1540

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies using various cancer cell lines showed that it induces apoptosis through the activation of caspase pathways. The IC50 values for different cell lines were observed to be below 20 µM, indicating strong cytotoxicity.

Cell Line IC50 (µM)
HeLa15
MCF-718
A54912

The proposed mechanism of action involves the inhibition of specific enzymes related to cell proliferation and survival, particularly those involved in the apoptotic pathways. The thiazole and sulfonamide groups are believed to play critical roles in enzyme binding and activity modulation.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional treatments, this compound was administered as an alternative therapy. The results showed a significant reduction in infection rates and improved patient outcomes compared to those receiving standard care.

Case Study 2: Antitumor Effects

A preclinical study on mice with induced tumors demonstrated that treatment with this compound resulted in a marked decrease in tumor size over four weeks. Histological analysis revealed increased apoptosis in tumor tissues, confirming the compound's antitumor activity.

Q & A

What are the optimal synthetic routes for Ethyl 2-(2-(3-(phenylsulfonyl)propanamido)thiazol-4-yl)acetate, and how can reaction conditions be controlled to maximize yield?

Level: Basic
Answer:
The synthesis typically involves sequential functionalization of the thiazole core. Key steps include:

  • N-acylation of a thiazole-2-amine precursor with 3-(phenylsulfonyl)propanoyl chloride under reflux in anhydrous THF or DCM, using DMAP as a catalyst .
  • Esterification of the intermediate with ethyl chloroacetate in the presence of a base (e.g., NaH) .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Critical Parameters:

StepTemperatureSolventCatalyst/Purity ControlYield Range
Acylation40–60°CTHFDMAP (5 mol%)60–75%
Esterification0–25°CDCMNaH (1.2 eq)70–85%
PurificationEthyl acetate/hexaneTLC monitoring (Rf = 0.3)90–95% purity

Key Tip: Maintain anhydrous conditions to avoid hydrolysis of the sulfonyl group .

How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?

Level: Basic
Answer:

  • 1H/13C NMR: Assign peaks using 2D techniques (HSQC, HMBC). The thiazole proton (δ 7.2–7.5 ppm) and sulfonyl group (δ 3.1–3.3 ppm for CH2) are diagnostic .
  • IR Spectroscopy: Confirm amide (1650–1680 cm⁻¹) and sulfonyl (1150–1200 cm⁻¹) stretches .
  • X-ray Crystallography: Resolves stereoelectronic effects, e.g., planarity of the thiazole ring and sulfonyl group orientation .

Data Contradiction Example:
If NMR suggests two conformers (e.g., due to restricted rotation of the sulfonyl group), X-ray data can confirm the dominant conformation .

What methodologies are recommended for evaluating the compound’s bioactivity, particularly in antimicrobial or anticancer assays?

Level: Advanced
Answer:

  • Antimicrobial Testing:
    • MIC Assays: Use Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) in Mueller-Hinton broth. Compare with ciprofloxacin as a positive control .
    • Time-Kill Kinetics: Monitor bacterial viability over 24 hours at 2× MIC .
  • Anticancer Screening:
    • MTT Assay: Test against HeLa and MCF-7 cell lines. IC50 values <10 μM suggest therapeutic potential .
    • Apoptosis Markers: Measure caspase-3/7 activation via fluorescence .

Structural Insights:
The phenylsulfonyl group enhances membrane permeability, while the thiazole ring enables π-π stacking with DNA topoisomerases .

How do structural modifications (e.g., fluorination or sulfonyl group replacement) impact biological activity?

Level: Advanced
Answer:
A comparative SAR study reveals:

ModificationTarget ActivityKey Finding
4-Fluorophenyl (vs. phenyl)Anticancer2× higher selectivity for cancer cells due to enhanced hydrophobic interactions .
Sulfonyl → Carbonyl AntimicrobialReduced activity (loss of H-bonding with bacterial enzymes) .
Ethyl ester → Free acid SolubilityImproved aqueous solubility but lower cell permeability .

Methodological Note: Use DFT calculations (e.g., Gaussian 09) to model ligand-receptor interactions .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Level: Advanced
Answer:

  • ADMET Prediction: Tools like SwissADME predict:
    • Lipophilicity (LogP): Optimal range: 2.5–3.5. Higher values correlate with CNS penetration .
    • Metabolic Stability: CYP3A4-mediated oxidation of the thiazole ring is a liability. Introduce electron-withdrawing groups (e.g., -CF3) to slow metabolism .
  • Molecular Dynamics (MD): Simulate binding to target proteins (e.g., EGFR kinase) to identify critical residues for binding .

Case Study:
Replacing the phenylsulfonyl group with a trifluoromethylpyridine moiety (as in analog CAS 1823182-66-6) improved metabolic stability by 40% .

What strategies mitigate conflicting bioactivity data across different studies?

Level: Advanced
Answer:

  • Standardize Assay Conditions:
    • Use identical cell lines/passage numbers (e.g., HeLa cells < passage 20) .
    • Normalize DMSO concentrations to <0.1% in all assays .
  • Control for Batch Variability:
    • Characterize each compound batch via HPLC (>95% purity) .
    • Validate biological replicates (n ≥ 3) with statistical rigor (p < 0.01) .

Example Conflict Resolution:
A reported IC50 discrepancy (5 μM vs. 15 μM) was traced to differences in serum content (10% FBS vs. serum-free media) .

How can synthetic intermediates be repurposed for derivative libraries?

Level: Advanced
Answer:

  • Intermediate Functionalization:
    • Hydrazide Formation: React the ethyl ester with hydrazine hydrate to generate a hydrazide for Schiff base synthesis .
    • Nitro Reduction: Convert nitro groups to amines (H2/Pd-C) for peptide coupling .
  • Click Chemistry: Use azide-alkyne cycloaddition to append triazole moieties .

Library Design Example:
From intermediate 2-(2-amino-thiazol-4-yl)acetate (CAS 53266-94-7), generate 20+ analogs via acylation, sulfonation, and alkylation .

What analytical techniques validate the compound’s stability under physiological conditions?

Level: Basic
Answer:

  • Forced Degradation Studies:
    • Hydrolysis: Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24 hours. Monitor via HPLC .
    • Oxidation: Treat with 3% H2O2; track sulfoxide formation via LC-MS .
  • Thermal Stability: TGA/DSC to determine decomposition temperature (>150°C indicates shelf stability) .

Key Finding:
The ethyl ester hydrolyzes slowly in plasma (t1/2 = 8 hours), making it suitable for prodrug strategies .

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